N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
Description
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C12H16N2OS/c1-8-3-4-10(5-9(8)2)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
GNSYAICODWDDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCN2)C |
Origin of Product |
United States |
Preparation Methods
Reaction of L-Cysteine with 3,4-Dimethylbenzaldehyde
L-Cysteine hydrochloride monohydrate reacts with 3,4-dimethylbenzaldehyde in the presence of a base, such as sodium bicarbonate, to form 2-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid (Intermediate 1 ). The reaction proceeds via nucleophilic attack of the cysteine amine group on the aldehyde carbonyl, followed by cyclization to form the five-membered thiazolidine ring.
Reaction Conditions :
- Solvent : Water or ethanol-water mixtures.
- Temperature : Room temperature (20–25°C).
- Time : 3–12 hours, depending on substituent steric effects.
- Yield : 40–90%, with lower yields observed for bulkier aldehydes due to steric hindrance.
The product exists as a mixture of cis and trans diastereomers, which equilibrate in solution. For example, in dimethyl sulfoxide (DMSO), the trans isomer predominates, whereas chloroform favors the cis form.
Carboxamide Formation via Coupling Reactions
The carboxylic acid group of Intermediate 1 is converted to the carboxamide moiety through coupling with 3,4-dimethylaniline. This step employs carbodiimide-based coupling agents to activate the carboxylate for nucleophilic attack by the amine.
Activation with EDC·HCl and DMAP
A widely used method involves N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):
- Activation : Intermediate 1 (1 equiv) is treated with EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) in DCM at room temperature for 30 minutes.
- Amine Coupling : 3,4-Dimethylaniline (1.1 equiv) is added, and the mixture is stirred for 4–24 hours.
- Workup : The product is precipitated, washed with methanol and water, and dried under vacuum.
Key Parameters :
Alternative Method: Mixed Anhydride Approach
In cases where EDC·HCl is ineffective, the mixed anhydride method using isobutyl chloroformate and N-methylmorpholine may be employed. This approach avoids racemization and is suitable for sensitive substrates.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for enhanced stability and solubility. This is achieved by treating the carboxamide with hydrochloric acid (HCl) in a suitable solvent.
Procedure :
- The carboxamide is dissolved in ethanol or acetone.
- HCl gas or concentrated aqueous HCl is added dropwise at 0–5°C.
- The precipitate is filtered, washed with cold solvent, and dried.
Yield : >85% after recrystallization from ethanol-water mixtures.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow synthesis offers advantages over batch methods:
- Enhanced Heat/Mass Transfer : Minimizes side reactions and improves uniformity.
- Automation : Reduces manual handling and increases reproducibility.
- Solvent System : Ethanol or isopropanol is preferred for cost and safety.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| EDC·HCl/DMAP Coupling | DCM, RT, 4–24 h | 20–72% | High selectivity, mild conditions | Sensitive to moisture |
| Mixed Anhydride | THF, −15°C, 2 h | 50–65% | Suitable for sensitive amines | Requires low temperatures |
| Continuous Flow | Ethanol, 50°C, 1 h | 75–85% | Scalable, consistent quality | High initial equipment cost |
Challenges and Optimizations
Steric Hindrance
The 3,4-dimethyl groups on the phenyl ring impede reaction kinetics, necessitating extended reaction times or elevated temperatures. Microwave-assisted synthesis has been explored to accelerate these steps.
Diastereomer Separation
Chromatographic separation of cis and trans diastereomers remains challenging. Epimerization can be minimized by using aprotic solvents and avoiding acidic conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
While there is no direct information about the applications of the specific compound "N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide" in the provided search results, the search results do provide information about the applications of related compounds, such as thiazolidines, thiazoles, and thiazolidinones, in scientific research.
Scientific Research Applications of Thiazolidine and Thiazole Derivatives
Thiazolidine and thiazole derivatives have a wide range of biological activities, making them valuable in scientific research for various applications .
Antimicrobial Applications:
- N-(tert-butoxycarbonyl) thiazolidinecarboxylic acid compounds can inhibit Gram-positive and some Gram-negative bacterial strains, showing potential as antimicrobial drugs . One such compound displayed a strong capability to inhibit Pseudomonas aeruginosa strains .
Anticonvulsant Activity:
- Thiazole-bearing molecules have demonstrated anticonvulsant properties . For example, certain thiazole analogues have shown significant anticonvulsant action, with some being approximately seven times more effective than the standard medication, ethosuximide .
Anticancer Activity:
- Thiazolidin-4-one derivatives have shown considerable potential as anticancer agents . Certain compounds with a thiazolin-4-one ring system have demonstrated promising anticancer activity . Thiazolopyrimidine derivatives have also been evaluated for their antiproliferative activity, with some compounds showing potent inhibitory effects against HUVEC cells and VEGFR-2 .
Enzyme Inhibition:
- Thiazole derivatives have been identified as inhibitors of certain enzymes, such as carbonic anhydrase III (CA-III) . Specific structural features of thiazole compounds, such as a free amino group at the 2-position and a carboxylic acid moiety at the 4-position, are essential for anti-CA-III activity .
- Thiazolidine derivatives have been explored for their potential tyrosinase inhibition . The structural similarity of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives with tyrosine, DOPA, and N-phenylthiourea suggests their potential as tyrosinase inhibitors .
Other Biological Activities:
- Thiazolidine-4-carboxylic acid derivatives have been used to treat many diseases, including antibacterial, antifungal, inflammatory, antihypertensive, antioxidant, anticancer (prostate), diabetes, and influenza .
Methods of Synthesis
Several synthetic routes have been developed for creating thiazolidine and thiazole derivatives :
- reacting pyrazole carbaldehyde, anilines, and thioglycolic acid using DSDABCOC as a catalyst
- reacting aromatic carbaldehyde, aromatic amines, and mercapto acetic acid in DTPEAC (diisopropyl ethyl ammonium acetate) at room temperature
- dissolving phenylhydrazine with benzaldehyde in methanol with acetic acid as a catalytic medium, followed by refluxing with mercaptoacetic acid
- reacting carbonyl compounds (aldehyde, ketone) with L-cysteine to synthesize 1,3-thiazolidine-4-carboxylic acid derivatives
Structural Analysis
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazolidine-4-carboxamide derivatives are a well-explored class of compounds due to their structural versatility and bioactivity. Below is a detailed comparison of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide with its closest analogs:
Structural Analogs
Key Observations :
- Substituent Position Effects: The 3,4-dimethylphenyl variant exhibits distinct electronic and steric properties compared to the 2,3-dimethylphenyl analog.
- Biological Activity: Derivatives with 3,4-dimethylphenyl groups have demonstrated significant tyrosinase inhibitory activity (IC₅₀ values in the micromolar range), suggesting utility in dermatological applications .
Commercial and Research Status
Q & A
Q. What are the key synthetic pathways for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a thiazolidine-4-carboxylic acid derivative with 3,4-dimethylaniline via carbodiimide-mediated amidation. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like epimerization .
- Catalysts : HOBt (hydroxybenzotriazole) reduces racemization during coupling . Yields range from 45–75%, with purity confirmed via HPLC and NMR .
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond angles and stereochemistry. Key steps:
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition : IC₅₀ determination against targets like kinases or proteases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity : Surface plasmon resonance (SPR) for target interaction studies .
Advanced Research Questions
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Statistical modeling : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent purity, stirring rate) .
- Metabolite profiling : LC-MS to detect byproducts interfering with bioassays .
- Crystallographic re-analysis : Check for polymorphism affecting solubility and activity .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Structural analogs : Introduce substituents (e.g., methoxy groups) to enhance metabolic stability .
- Prodrug design : Mask the carboxamide with ester groups to improve oral bioavailability .
- Computational modeling : Predict ADMET properties using tools like SwissADME .
Q. How does the compound’s thiazolidine ring conformation influence its mechanism of action?
- Conformational analysis : DFT calculations (e.g., Gaussian) compare ring puckering modes (envelope vs. twist) .
- SAR studies : Modifications at C4 (e.g., methyl vs. ethyl) alter target binding, as seen in analogs like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl] derivatives .
Key Methodological Considerations
- Crystallography : Use SHELXTL for high-throughput refinement of twinned crystals .
- Bioactivity Discrepancies : Cross-validate assays with orthogonal methods (e.g., fluorescence polarization vs. SPR) .
- Synthetic Reproducibility : Standardize reagent sources and humidity control to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
